2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide
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Description
2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide, or 4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide, is a synthetic compound that has been studied for its potential therapeutic and research applications. This compound is a member of the thiazolopyridine family and has a unique chemical structure that makes it particularly attractive for research and development.
Scientific Research Applications
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These derivatives have a wide range of medicinal and biological properties .
Anticancer Activity
Some derivatives of the compound have shown promising results against a breast cancer cell line . This suggests potential applications in the development of new anticancer drugs .
Antibacterial Activity
Thiazole derivatives, which can be synthesized from the compound, have demonstrated antibacterial properties . This could lead to the development of new antibacterial agents .
Antifungal Activity
Thiazole derivatives have also shown antifungal properties . This suggests potential applications in the treatment of fungal infections .
Anti-inflammatory Activity
Thiazole derivatives have demonstrated anti-inflammatory properties . This could lead to the development of new anti-inflammatory drugs .
Antiviral Activity
Thiazole derivatives have shown antiviral properties . This suggests potential applications in the treatment of viral infections .
Use in Ubiquitin Research
The compound, under the name “VU-1”, has been used in the development of a monoclonal antibody that recognizes poly- and monoubiquitylated proteins and free ubiquitin . This has applications in various areas of biological research, including the study of protein degradation and cell signaling .
Use in Eye Tracking Research
Under the name “SR-01000917295”, the compound has been associated with eye-tracking research . It’s part of the EyeLink 1000 Plus system, which is a highly precise and accurate video-based eye tracker .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-9-7-10(2)18-15-14(9)22-16(20-15)19-13(21)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGSNYCEROAYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide |
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